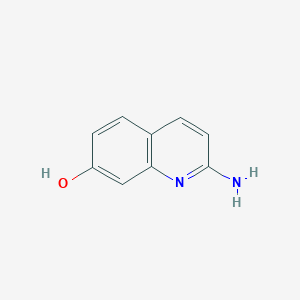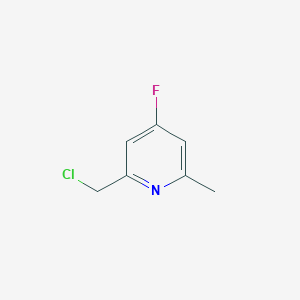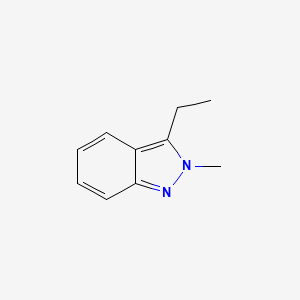
8-Ethyl-2-methyl-1H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-2-methyl-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-methyl-1H-purine typically involves the alkylation of purine derivatives. One common method starts with 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which is converted to a diazonium salt. This intermediate then reacts with various reagents to introduce the ethyl and methyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 8-Ethyl-2-methyl-1H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
科学的研究の応用
8-Ethyl-2-methyl-1H-purine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of nucleic acid interactions and enzyme functions.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 8-Ethyl-2-methyl-1H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The ethyl and methyl substitutions can influence its binding affinity and specificity. These interactions can modulate various biological pathways, leading to its observed effects .
類似化合物との比較
8-Methyl-1H-purine: Similar structure but lacks the ethyl group.
2-Ethyl-1H-purine: Similar structure but lacks the methyl group.
1H-purine: The parent compound without any substitutions.
Uniqueness: The presence of both ethyl and methyl groups in 8-Ethyl-2-methyl-1H-purine makes it unique compared to its analogs.
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
8-ethyl-2-methyl-7H-purine |
InChI |
InChI=1S/C8H10N4/c1-3-7-11-6-4-9-5(2)10-8(6)12-7/h4H,3H2,1-2H3,(H,9,10,11,12) |
InChIキー |
WGDOLFCLLALKDM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=NC(=NC=C2N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


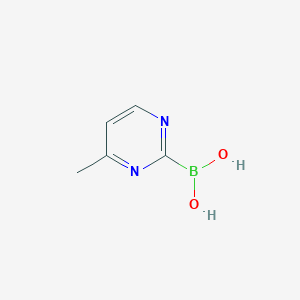
![3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one](/img/structure/B11921929.png)
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)

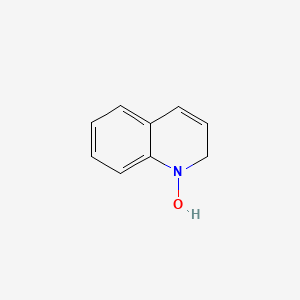


![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)
